molecular formula C21H23NO2 B1650123 2-(4-Benzyloxybenzyl)-3-oxoquinuclidine CAS No. 111896-95-8

2-(4-Benzyloxybenzyl)-3-oxoquinuclidine

Cat. No.: B1650123
CAS No.: 111896-95-8
M. Wt: 321.4 g/mol
InChI Key: SODNHZYMOYNEKW-UHFFFAOYSA-N
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Description

2-(4-Benzyloxybenzyl)-3-oxoquinuclidine is a synthetic organic compound featuring a quinuclidine core modified at the C2 position with a 4-benzyloxybenzyl group and an oxo (keto) group at C3. The quinuclidine skeleton, a bicyclic amine, is known for its conformational rigidity, which influences its chemical reactivity and physical properties .

Properties

CAS No.

111896-95-8

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

2-[(4-phenylmethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C21H23NO2/c23-21-18-10-12-22(13-11-18)20(21)14-16-6-8-19(9-7-16)24-15-17-4-2-1-3-5-17/h1-9,18,20H,10-15H2

InChI Key

SODNHZYMOYNEKW-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(=O)C2CC3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

C1CN2CCC1C(=O)C2CC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to three categories of analogs: (i) 3-oxoquinuclidine derivatives, (ii) quinuclidine-based salts with inorganic counterions, and (iii) benzyloxybenzyl-substituted compounds.

Structural Analogs: 3-Oxoquinuclidine Derivatives

Key analogs include:

  • (3-oxoquinuclidinium)[FeCl4] (A) : This derivative lacks the 4-benzyloxybenzyl group but retains the 3-oxo modification. It exhibits long-range magnetic ordering below 3 K due to FeCl4⁻ interactions, a property absent in its hydrate form (B), highlighting the sensitivity of magnetic behavior to crystal packing and hydration .

Quinuclidine Salts with Inorganic Counterions

  • (Quinuclidinium)[FeCl4] (C) : The absence of both the oxo and 4-benzyloxybenzyl groups simplifies the structure, leading to distinct crystallographic and magnetic properties compared to A and D .

Benzyloxybenzyl-Substituted Compounds

  • 4-Benzyloxybenzyl alcohol : A precursor to the 4-benzyloxybenzyl group, this compound has a melting point of 86–87°C and is soluble in organic solvents . Its hydroxyl group participates in hydrogen bonding, which may differ from the ether linkage in the target compound.
  • 4-Benzyloxybenzaldehyde : The aldehyde functional group increases reactivity compared to the benzyl ether, enabling nucleophilic additions absent in 2-(4-benzyloxybenzyl)-3-oxoquinuclidine .

Data Tables

Table 1: Physical and Magnetic Properties of Quinuclidine Derivatives

Compound Substituents Magnetic Properties Melting Point/°C Key Interactions Reference
This compound C2: 4-benzyloxybenzyl; C3: oxo Not reported Not available Likely π-π stacking N/A
(3-oxoquinuclidinium)[FeCl4] (A) C3: oxo Long-range order below 3 K Not reported FeCl4⁻ spin interactions
((R)-(−)-3-hydroxyquinuclidium)[FeCl4] (D) C3: hydroxy Suppressed magnetic ordering Not reported H-bonding with Cl⁻
4-Benzyloxybenzyl alcohol N/A N/A 86–87 H-bonding (OH group)

Table 2: Reactivity and Solubility Trends

Compound Key Functional Groups Reactivity Profile Solubility
This compound Ether, amine, ketone Low electrophilicity; stable Likely organic solvents
4-Benzyloxybenzaldehyde Aldehyde, ether High (nucleophilic additions) Polar aprotic solvents
(3-oxoquinuclidinium)[FeCl4] (A) Ketone, FeCl4⁻ Ionic interactions dominate Water (hydrate form)

Key Research Findings

  • Magnetic Behavior : The 3-oxo group in compound A facilitates magnetic ordering via FeCl4⁻ spin coupling, whereas hydration (compound B) disrupts this order, emphasizing the role of crystal packing .
  • Steric Effects : The 4-benzyloxybenzyl group introduces steric hindrance, which may limit accessibility to the quinuclidine nitrogen in reactions compared to simpler derivatives like compound C .

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